ethyl 2-((3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)amino)-2-oxoacetate
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Overview
Description
Compounds like the one you mentioned often belong to a class of organic compounds known as esters . Esters are derived from carboxylic acids and an alcohol. They are often used in a wide variety of applications including as solvents, plasticizers, and even in fragrances due to their pleasant smell .
Molecular Structure Analysis
The molecular structure of such compounds typically involves a carbonyl group (C=O) and an ether group (R-O-R’) as part of the ester functional group . The rest of the molecule can vary greatly depending on the specific compound .Chemical Reactions Analysis
Esters can undergo a variety of chemical reactions including hydrolysis, reduction, and the Claisen condensation . Again, the specific reactions would depend on the rest of the molecule .Physical and Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can vary greatly among esters and would depend on the specific compound .Scientific Research Applications
Synthesis and Biological Evaluation
A novel series of pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. The synthesis process involved the condensation of carboxamide with aromatic aldehydes, leading to the formation of ethyl 2-(3,6-dimethyl-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl) acetate and other related compounds. These compounds were screened for cytotoxic activities against cancer cell lines and for their ability to inhibit 5-lipoxygenase, showcasing potential therapeutic applications (Rahmouni et al., 2016).
Antimicrobial and Insecticidal Potential
Another study focused on the synthesis of pyrimidine linked pyrazole heterocyclics through microwave irradiation, exploring their insecticidal and antibacterial potentials. The synthesized compounds were evaluated against various insects and microorganisms, highlighting their potential as novel agents in pest control and as antimicrobial agents (Deohate & Palaspagar, 2020).
Chemoselective Synthesis
Research into the chemoselective synthesis of 6-amino(alkoxy)-1,4,5,6-tetrahydropyridines from cyclic β-alkoxyvinyl α-ketoester demonstrated the synthetic versatility of related compounds. This approach yielded products in moderate to good yields, emphasizing the chemoselectivity and efficiency of the synthesis method for producing a variety of derivatives (Pretto et al., 2019).
Antimicrobial Activity of Pyrazolo[3,4-d]pyrimidin Derivatives
A study on pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives revealed their preparation through cyclocondensation and their subsequent evaluation for antibacterial and antifungal activities. These compounds showed significant antimicrobial activity, suggesting their utility in developing new antimicrobial agents (Khobragade et al., 2010).
Novel Heterocyclic Compounds with Antimicrobial and Anticancer Agents
Further research led to the synthesis of new heterocyclic compounds containing a sulfonamido moiety, with a focus on their use as antibacterial agents. These compounds underwent evaluation for antibacterial activity, and several exhibited high activities, underscoring their potential in medicinal chemistry applications (Azab et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 2-[[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]amino]-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4/c1-3-24-14(23)13(22)17-11-7-8(2)19-20(11)15-16-10-6-4-5-9(10)12(21)18-15/h7H,3-6H2,1-2H3,(H,17,22)(H,16,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPXHOPOBUVJES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC(=NN1C2=NC3=C(CCC3)C(=O)N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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